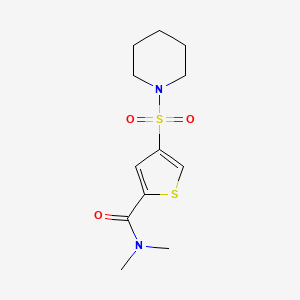
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as DPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DPTC is a member of the sulfonylurea class of compounds, which are widely used in the treatment of type 2 diabetes. However, DPTC has shown promise in a range of other applications, including as an anticonvulsant and as a treatment for cancer.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of potassium channels in neurons and cancer cells. This inhibition leads to depolarization of the cell membrane and an increase in intracellular calcium levels, which can trigger cell death.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anticonvulsant and anticancer properties, N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in laboratory experiments is its potency. N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to be effective at relatively low concentrations, which can reduce the cost and time required for experiments. However, one limitation of using N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is its potential toxicity. Studies have shown that N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can cause liver damage and other adverse effects in animal models.
Zukünftige Richtungen
There are several potential future directions for research on N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective potassium channel inhibitors based on the structure of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide and its potential as a therapeutic agent for a range of diseases. Finally, more studies are needed to assess the safety and efficacy of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in human clinical trials.
Synthesemethoden
The synthesis of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 4-chloro-2-thiophenecarboxylic acid with piperidine to form 4-(1-piperidinyl)-2-thiophenecarboxylic acid. This intermediate is then reacted with N,N-dimethylsulfamide to form the final product, N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its anticonvulsant properties. Studies have shown that N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can reduce the frequency and severity of seizures in animal models of epilepsy.
Another area of research has focused on the potential of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide as a treatment for cancer. Studies have shown that N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to inhibit the growth and spread of cancer cells in animal models.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-13(2)12(15)11-8-10(9-18-11)19(16,17)14-6-4-3-5-7-14/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABFJCCTQGACQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4986093.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986099.png)
![6-(1-azepanyl)-N-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4986110.png)


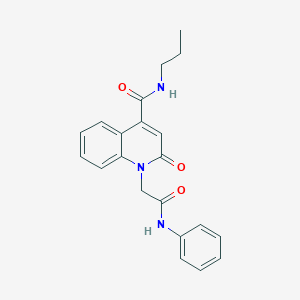
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)
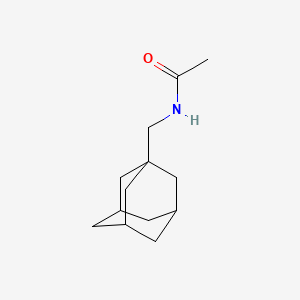
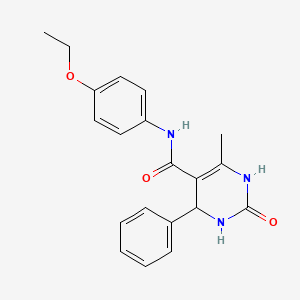

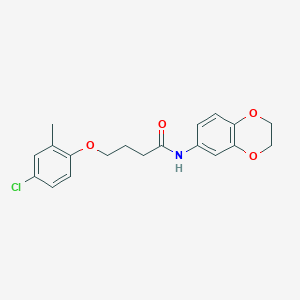
![2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B4986181.png)
![N-[4-(aminocarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B4986185.png)
![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986192.png)